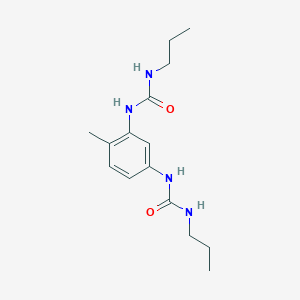
1,1'-(4-Methyl-1,3-phenylene)bis(3-propylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is an organic compound with the molecular formula C15H24N4O2 It is a derivative of urea, featuring two urea groups attached to a central 4-methyl-1,3-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methyl-1,3-phenylenediamine+2Propyl isocyanate→1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The urea groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a wide range of substituted urea compounds.
Scientific Research Applications
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The central phenylene ring provides rigidity and stability to the molecule, enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of propyl groups.
1,1’-(4-Methyl-1,3-phenylene)bis(3-isobutylurea): Contains isobutyl groups, leading to different steric and electronic properties.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): Features pyridylmethyl groups, which can enhance its interaction with specific targets.
Uniqueness
1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is unique due to its specific combination of propyl groups and the central phenylene ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
77697-41-7 |
|---|---|
Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
1-[2-methyl-5-(propylcarbamoylamino)phenyl]-3-propylurea |
InChI |
InChI=1S/C15H24N4O2/c1-4-8-16-14(20)18-12-7-6-11(3)13(10-12)19-15(21)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
HOHMCBDZTBFPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


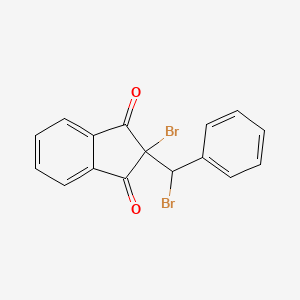
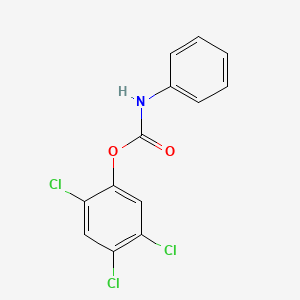
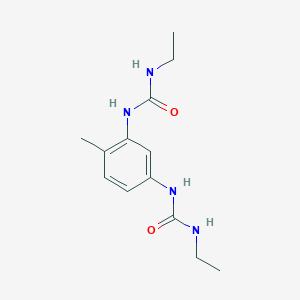
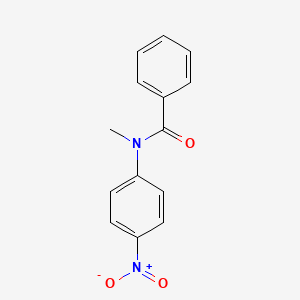
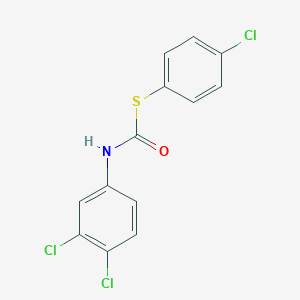
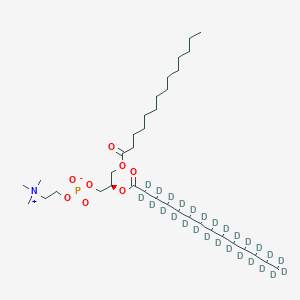
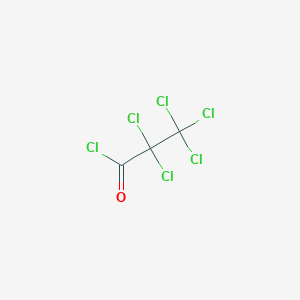
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
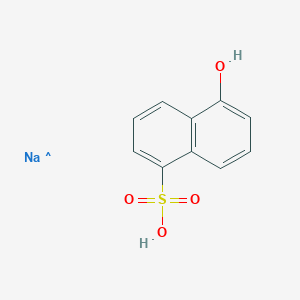
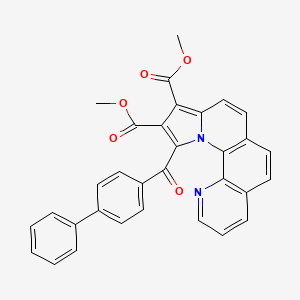
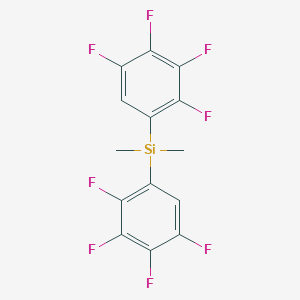

![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
